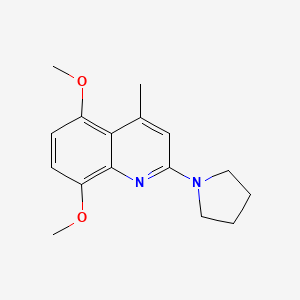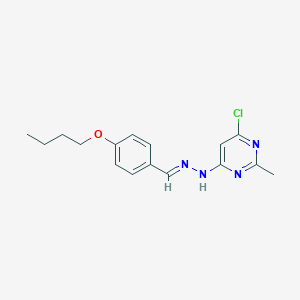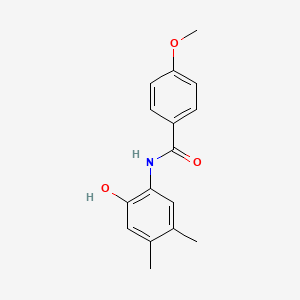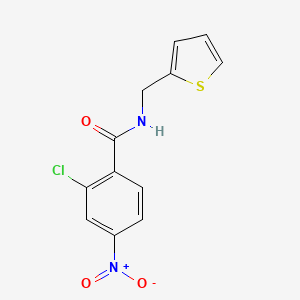
5,8-dimethoxy-4-methyl-2-(1-pyrrolidinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-dimethoxy-4-methyl-2-(1-pyrrolidinyl)quinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMQX and has been extensively studied for its pharmacological properties.
Wirkmechanismus
DMQX acts as a non-competitive antagonist of kainate receptors by binding to the receptor and preventing the activation of the ion channel. This results in a decrease in the excitatory postsynaptic currents mediated by kainate receptors.
Biochemical and Physiological Effects
DMQX has been shown to have a range of biochemical and physiological effects, including the inhibition of glutamatergic neurotransmission, the modulation of synaptic plasticity, and the regulation of calcium signaling. DMQX has also been shown to have neuroprotective effects in animal models of ischemia and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
DMQX is a potent and selective antagonist of kainate receptors, making it a valuable tool for studying the role of these receptors in physiological and pathological processes. However, DMQX has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of DMQX, including the investigation of its effects on other ionotropic glutamate receptors, the development of more potent and selective DMQX analogs, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of DMQX and to determine its safety and efficacy in animal models and clinical trials.
Synthesemethoden
DMQX can be synthesized using different methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an indole derivative and an aldehyde or ketone in the presence of a Lewis acid catalyst. On the other hand, the Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative with a carbonyl compound in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
DMQX is used in scientific research to study the properties of ionotropic glutamate receptors, which are involved in various physiological and pathological processes in the central nervous system. DMQX is a potent antagonist of the kainate subtype of glutamate receptors and has been used to investigate the role of these receptors in synaptic transmission and plasticity.
Eigenschaften
IUPAC Name |
5,8-dimethoxy-4-methyl-2-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-10-14(18-8-4-5-9-18)17-16-13(20-3)7-6-12(19-2)15(11)16/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXONRSYYNDOLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)



![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)






